Methyl 2-butyl-1,3-benzoxazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-butyl-1,3-benzoxazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-4-5-12-14-10-7-6-9(13(15)16-2)8-11(10)17-12/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQTXUQSKWOABP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279466 | |
| Record name | Methyl 2-butyl-6-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900019-83-2 | |
| Record name | Methyl 2-butyl-6-benzoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900019-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-butyl-6-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Aminophenol with Carboxylic Acid Derivatives
This method is the most common route for synthesizing methyl 2-butyl-1,3-benzoxazole-6-carboxylate. It involves the condensation and cyclization of 2-aminophenol with carboxylic acid derivatives under controlled conditions.
- Reagents :
- 2-Aminophenol
- Methyl 6-carboxylic acid derivative (e.g., methyl chloroformate or methyl benzoate)
- Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Solvent : Ethanol or methanol is commonly used due to its ability to dissolve reactants and facilitate cyclization.
-
- Refluxing the mixture at temperatures between 80–120°C for several hours.
- Continuous stirring to ensure uniform reactant interaction.
-
- Adding molecular sieves to remove water formed during the reaction.
- Employing excess carboxylic acid derivative to drive the reaction forward.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as an efficient method for preparing this compound. This technique significantly reduces reaction time and improves yield.
- Reagents : Same as above.
- Equipment : Microwave reactor set at specific wavelengths (300–800 nm).
- Reaction Conditions :
- Temperature: Controlled heating at 100–150°C.
- Time: Reaction completion within 15–30 minutes.
- Advantages :
- Reduced energy consumption.
- Enhanced product purity due to minimized side reactions.
Solid-Phase Synthesis
Solid-phase synthesis is particularly useful for producing derivatives of this compound in small quantities for research purposes.
Steps :
- Resin Attachment :
- Attach the carboxylic acid derivative to a solid resin matrix.
-
- Introduce 2-aminophenol and perform cyclization under mild heating conditions (60–80°C).
-
- Cleave the synthesized compound from the resin using solvents like dimethylformamide (DMF).
-
- High specificity for target molecules.
- Easy purification due to solid-phase separation.
Continuous Flow Reactors
For industrial-scale production, continuous flow reactors are employed to synthesize this compound efficiently.
- Reactant Introduction :
- Automated addition of reactants into the reactor.
-
- Temperature control between 100–120°C.
- Pressure settings optimized for cyclization (5–10 atm).
-
- Real-time monitoring of reaction parameters such as pH and temperature.
-
- Consistent product quality.
- Scalable production capacity.
Data Table: Comparative Analysis of Preparation Methods
| Method | Reaction Time | Temperature Range | Yield (%) | Advantages |
|---|---|---|---|---|
| Cyclization | 4–8 hours | 80–120°C | ~70–85 | Simple setup; widely used |
| Microwave-Assisted | 15–30 minutes | 100–150°C | ~80–90 | Fast; energy-efficient |
| Solid-Phase Synthesis | Variable | 60–80°C | ~50–70 | High specificity; easy cleanup |
| Continuous Flow Reactors | Continuous | 100–120°C | ~85–95 | Scalable; automated monitoring |
Notes on Optimization
- Use high-purity reagents to minimize impurities in the final product.
- Employ advanced analytical techniques such as NMR and HPLC for product characterization.
- Investigate alternative solvents (e.g., acetonitrile) for improved solubility and reaction rates.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-butyl-1,3-benzoxazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized benzoxazole compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-butyl-1,3-benzoxazole-6-carboxylate has been identified as a promising scaffold in drug discovery due to its biological activity. The following applications highlight its potential in treating various diseases:
1.1. Anti-Cancer Activity
Recent studies have demonstrated that benzoxazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from benzoxazoles have shown efficacy against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells. The presence of functional groups at specific positions on the benzoxazole moiety enhances their cytotoxic activity.
| Compound | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzoxazole Derivative A | MCF-7 | 15 | |
| Benzoxazole Derivative B | HCT-116 | 20 |
1.2. Neurological Disorders
Benzoxazole derivatives, including this compound, have been explored for their neuroprotective properties. They are being investigated for their potential to mitigate symptoms in lysosomal storage diseases such as Gaucher's and Krabbe's diseases. In animal models, these compounds have shown promise in reducing toxic lipid levels in the brain, suggesting a therapeutic avenue for neurological disorders.
Synthetic Applications
The compound serves as an intermediate in the synthesis of various biologically active molecules. Its structural features facilitate reactions that lead to the formation of complex organic compounds.
2.1. Synthesis of Benzoxazole Derivatives
This compound can be synthesized through various methodologies involving different reagents and conditions. For example:
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Base-Catalyzed Reaction | Ethanol at room temperature | 97% |
| Acid-Catalyzed Reaction | Tetrahydrofuran/methanol/water at 25°C | 65% |
These synthetic routes are crucial for producing derivatives that can be further evaluated for biological activity or used in material science applications .
Material Science Applications
In addition to its medicinal uses, this compound has applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for incorporation into polymer matrices used in OLED technology.
3.1. OLED Development
Research has indicated that benzoxazole derivatives can enhance the efficiency and stability of OLEDs, making them valuable components in next-generation display technologies.
Case Studies
Several case studies illustrate the compound's versatility:
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, supporting its potential as an anti-cancer agent .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound using novel catalytic methods, leading to improved yields and reduced reaction times. This optimization is crucial for scaling up production for pharmaceutical applications .
Mechanism of Action
The mechanism of action of methyl 2-butyl-1,3-benzoxazole-6-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Research Findings and Data
Table 1: Spectroscopic and Analytical Data for Selected Compounds
*Inferred from analogous structures.
Biological Activity
Methyl 2-butyl-1,3-benzoxazole-6-carboxylate is a compound belonging to the benzoxazole family, characterized by its unique structural features which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential applications in drug development.
Chemical Structure and Properties
This compound has the following molecular formula: CHNO, with a molecular weight of approximately 219.24 g/mol. Its structure includes a benzene ring fused to an oxazole ring, with a methyl ester functional group at the 6-position and a butyl substituent at the 2-position (see Figure 1).
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 219.24 g/mol |
| Structural Characteristics | Benzoxazole derivative |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Compounds within the benzoxazole family have been shown to be effective against various bacterial and fungal strains. For instance:
- Bacterial Activity : Studies have demonstrated that certain benzoxazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. This compound may share this property, although specific data on its effectiveness against particular strains is limited .
- Fungal Activity : Similar compounds have shown antifungal activity against pathogens like Candida species and Aspergillus. The mechanism often involves disruption of cell membrane integrity or inhibition of key metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has garnered attention in recent studies. Benzoxazole derivatives are known to exhibit various mechanisms of action against cancer cells:
- Mechanism of Action : The compound may inhibit tubulin polymerization, which is crucial for cancer cell division. This action has been observed in related compounds that induce apoptosis in cancer cells through caspase activation .
- Case Studies : In vitro studies have shown that derivatives with similar structures can effectively inhibit the proliferation of several cancer cell lines, including leukemia and solid tumors. For example, some benzoxazole derivatives have demonstrated IC values as low as 20 nM against various human cancer cell lines .
| Cell Line | IC Value (µM) |
|---|---|
| HL-60 (Leukemia) | <0.01 |
| A549 (Lung Cancer) | 0.25 |
| MDA-MB-435 (Breast Cancer) | 0.229 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound may exhibit anti-inflammatory effects. Compounds in this class have been studied for their ability to inhibit inflammatory mediators such as cytokines and prostaglandins:
- Mechanism : The anti-inflammatory activity could be attributed to inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation pathways .
Research Findings and Future Directions
While the biological activity of this compound shows promise, further research is needed to fully elucidate its mechanisms and therapeutic potential. Current studies suggest that:
- Synthesis Improvements : Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, potentially leading to increased availability for biological testing .
- Broader Applications : Given its structural characteristics, there is potential for developing new derivatives with enhanced biological activity or reduced toxicity profiles for clinical applications.
Q & A
Q. What are the established synthetic routes for Methyl 2-butyl-1,3-benzoxazole-6-carboxylate?
Methodological Answer: A common approach involves reacting methyl 3-amino-4-hydroxybenzoate with a butyl-substituted carboxylic acid or its derivative under reflux conditions. For example, analogous benzoxazole syntheses use aryl acids in excess, refluxed for 15 hours, followed by cooling and precipitation on ice . For the butyl substituent, alkylation or condensation with butyl-containing precursors (e.g., butyl chloride or butyric acid derivatives) may be required. Purification typically involves recrystallization or column chromatography.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm the benzoxazole core, butyl substituent, and ester group. Peaks for aromatic protons (δ 7.8–8.3 ppm) and methyl/butyl groups (δ 0.9–3.9 ppm) are expected, as observed in structurally similar benzoxazole derivatives .
- IR Spectroscopy : Detect C=O (1708 cm⁻¹), C=N (1624 cm⁻¹), and aromatic C=C (1508–1583 cm⁻¹) stretches .
- Mass Spectrometry (EI-MS) : Confirm molecular ion ([M⁺]) and fragmentation patterns (e.g., loss of COOCH₃ or butyl groups) .
Q. How can purity be assessed and optimized during synthesis?
Methodological Answer:
- HPLC or TLC : Monitor reaction progress and purity using reverse-phase HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane eluent).
- Recrystallization : Use solvents like ethanol or ethyl acetate to remove impurities. Evidence from similar compounds shows yields >85% with optimized crystallization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to enhance cyclization efficiency.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates, while non-polar solvents (toluene) could reduce side reactions.
- Temperature Control : Microwave-assisted synthesis can reduce reaction time and improve regioselectivity, as demonstrated in heterocyclic syntheses .
Q. What computational methods are suitable for studying structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : Use programs like AutoDock Vina to predict binding affinities to biological targets (e.g., enzymes or receptors). For benzoxazole derivatives, docking studies have identified key hydrophobic interactions with butyl substituents .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potentials) to correlate reactivity with substituent effects .
Q. How can contradictions in spectroscopic data be resolved?
Methodological Answer:
- X-ray Crystallography : Resolve ambiguities in structure determination using SHELXL for refinement. For example, SHELX programs have been widely used to confirm benzoxazole core geometries and substituent orientations .
- 2D NMR (COSY, HSQC) : Assign overlapping signals and verify connectivity between the butyl chain and benzoxazole ring .
Q. What strategies address stability issues under varying experimental conditions?
Methodological Answer:
- pH Stability Tests : Monitor decomposition in acidic/basic conditions via UV-Vis or NMR. Benzoxazole esters are typically stable in neutral buffers but hydrolyze under strong acids/bases.
- Thermal Analysis (TGA/DSC) : Determine decomposition temperatures and storage recommendations (e.g., –20°C under inert atmosphere) .
Q. How can the compound’s bioactivity be evaluated in a research setting?
Methodological Answer:
- Enzyme Inhibition Assays : Test cholinesterase or kinase inhibition using spectrophotometric methods (e.g., Ellman’s reagent for thiol detection). Similar benzoxazole derivatives have shown IC₅₀ values in the µM range .
- Antioxidant Activity : Use DPPH or FRAP assays to quantify radical scavenging capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
